Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)-
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Overview
Description
Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes diethyl, dimethoxy, methyl, and propenyl groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under acidic conditions.
Introduction of Diethyl Groups: The diethyl groups are introduced through alkylation reactions using diethylamine and suitable alkylating agents.
Methoxylation: The methoxy groups are introduced via methylation reactions using methanol and a methylating agent such as dimethyl sulfate.
Propenylation: The propenyl group is added through a reaction with propenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring optimal reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are common reducing methods.
Substitution: Nucleophiles such as halides, hydroxides, and amines are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-Dimethyl-4-methoxybenzamide: Used in the synthesis of pharmaceuticals.
N,N-Diethyl-4-methylbenzamide: Another insect repellent with similar properties.
Uniqueness
Benzamide, N,N-diethyl-4,6-dimethoxy-3-methyl-2-(2-propenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
864514-21-6 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N,N-diethyl-4,6-dimethoxy-3-methyl-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H25NO3/c1-7-10-13-12(4)14(20-5)11-15(21-6)16(13)17(19)18(8-2)9-3/h7,11H,1,8-10H2,2-6H3 |
InChI Key |
MAJTWYSVULGLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1CC=C)C)OC)OC |
Origin of Product |
United States |
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